molecular formula C10H7F3OS B14354380 3-Sulfanylidene-1-(2,4,6-trifluorophenyl)butan-1-one CAS No. 91922-74-6

3-Sulfanylidene-1-(2,4,6-trifluorophenyl)butan-1-one

Cat. No.: B14354380
CAS No.: 91922-74-6
M. Wt: 232.22 g/mol
InChI Key: SYKHXRRHDPZUJK-UHFFFAOYSA-N
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Description

3-Sulfanylidene-1-(2,4,6-trifluorophenyl)butan-1-one is an organic compound characterized by the presence of a sulfanylidene group and a trifluorophenyl group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Sulfanylidene-1-(2,4,6-trifluorophenyl)butan-1-one can be achieved through several synthetic routes. One common method involves the condensation of 2,4,6-trifluorobenzaldehyde with a suitable thioketone precursor under controlled conditions. The reaction typically requires the use of a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Sulfanylidene-1-(2,4,6-trifluorophenyl)butan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Sulfanylidene-1-(2,4,6-trifluorophenyl)butan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Sulfanylidene-1-(2,4,6-trifluorophenyl)butan-1-one involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the modulation of biological pathways, resulting in various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4,6-Trifluorophenyl)ethanone
  • 2,4,6-Trifluorobenzaldehyde
  • 3-(2,4,6-Trifluorophenyl)propanoic acid

Uniqueness

3-Sulfanylidene-1-(2,4,6-trifluorophenyl)butan-1-one is unique due to the presence of both a sulfanylidene group and a trifluorophenyl group. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, which are not commonly found in similar compounds .

Properties

CAS No.

91922-74-6

Molecular Formula

C10H7F3OS

Molecular Weight

232.22 g/mol

IUPAC Name

3-sulfanylidene-1-(2,4,6-trifluorophenyl)butan-1-one

InChI

InChI=1S/C10H7F3OS/c1-5(15)2-9(14)10-7(12)3-6(11)4-8(10)13/h3-4H,2H2,1H3

InChI Key

SYKHXRRHDPZUJK-UHFFFAOYSA-N

Canonical SMILES

CC(=S)CC(=O)C1=C(C=C(C=C1F)F)F

Origin of Product

United States

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